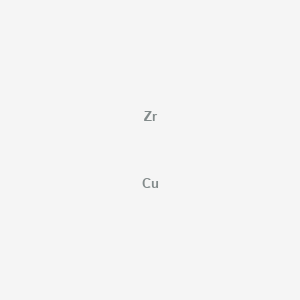
Copper--zirconium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–zirconium (1/1) is an intermetallic compound composed of copper and zirconium in a 1:1 ratio. This compound is known for its unique properties, including high strength, excellent electrical conductivity, and resistance to corrosion. It is widely used in various industrial applications, particularly in the production of high-performance materials and components.
準備方法
Synthetic Routes and Reaction Conditions
Copper–zirconium (1/1) can be synthesized through various methods, including:
Sol-Gel Method: This involves the preparation of copper composite zirconium oxide nanoparticles.
Molten Salt Method: Dense zirconium coatings on copper substrates can be obtained using molten salt techniques.
Industrial Production Methods
In industrial settings, copper–zirconium (1/1) is typically produced through high-temperature alloying processes. The addition of zirconium to copper results in a heat-treatable alloy that can be solution-treated and subsequently aged to achieve desirable properties .
化学反応の分析
Types of Reactions
Copper–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxide and zirconium oxide.
Reduction: Reduction reactions can convert copper oxide and zirconium oxide back to their metallic forms.
Substitution: Substitution reactions can occur when copper–zirconium (1/1) interacts with other metals or compounds, leading to the formation of new intermetallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and hydrogen for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include copper oxide, zirconium oxide, and various intermetallic compounds depending on the specific reaction conditions .
科学的研究の応用
Copper–zirconium (1/1) has a wide range of scientific research applications, including:
作用機序
The mechanism by which copper–zirconium (1/1) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic activity is attributed to the unique surface properties and the copper–zirconium interphase, which enhances the material’s acid/base and redox properties.
Photocatalytic Activity: In photocatalytic applications, the presence of copper enhances the generation of reactive oxygen species, leading to the degradation of organic pollutants.
Antimicrobial and Anticancer Activity: The compound’s antimicrobial and anticancer effects are believed to be due to the generation of reactive oxygen species and the interaction of released metal ions with cellular components, leading to cell apoptosis.
類似化合物との比較
Copper–zirconium (1/1) can be compared with other similar compounds, such as:
Copper–zirconium (2/1): This compound has a different stoichiometry and exhibits distinct properties and applications.
Copper–zirconium (1/2): Another variant with a different ratio of copper to zirconium, leading to variations in its mechanical and electrical properties.
Copper–zirconium (5/8): This compound is known for its unique crystal structure and phase stability.
Copper–zirconium (1/1) stands out due to its balanced composition, which provides a combination of high strength, excellent electrical conductivity, and resistance to corrosion, making it suitable for a wide range of applications .
特性
CAS番号 |
12158-68-8 |
|---|---|
分子式 |
CuZr |
分子量 |
154.77 g/mol |
IUPAC名 |
copper;zirconium |
InChI |
InChI=1S/Cu.Zr |
InChIキー |
XTYUEDCPRIMJNG-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



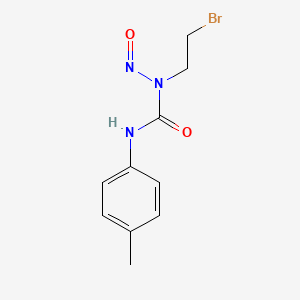
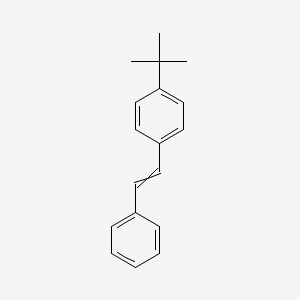
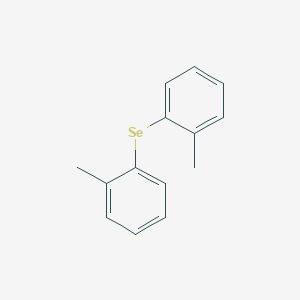

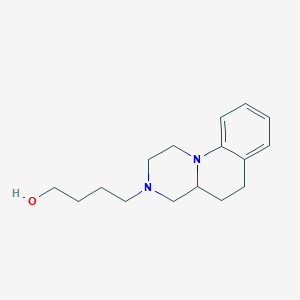
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
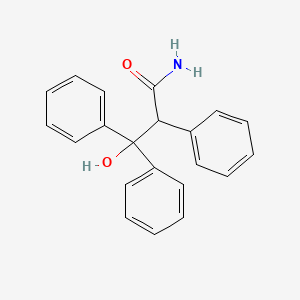
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

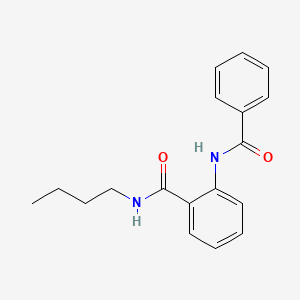
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
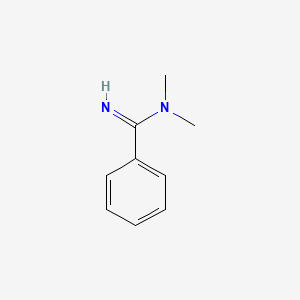
![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
